5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid
Overview
Description
5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by a five-membered ring structure containing two nitrogen atoms and three carbon atoms, with a chlorine atom and a carboxylic acid group attached to the ring .
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a wide range of biological targets due to their versatile structure .
Mode of Action
Pyrazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyrazole compounds are known to influence a variety of biochemical pathways, depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid . These factors can include pH, temperature, presence of other compounds, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of substituted phenylhydrazines with ethyl acetoacetate in an anhydrous ethanol medium. The reaction mixture is then added to a cold solution of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as palladium on barium sulfate (Pd-BaSO4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic systems .
Scientific Research Applications
5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid
- 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
- 5-Methyl-1H-pyrazole-3-carboxylic acid
Uniqueness
5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of the chlorine atom at the 5-position, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications .
Properties
IUPAC Name |
5-chloro-1-methylpyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c1-8-4(6)2-3(7-8)5(9)10/h2H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFLDFBYTWSMPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650115 | |
Record name | 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173246-76-8 | |
Record name | 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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